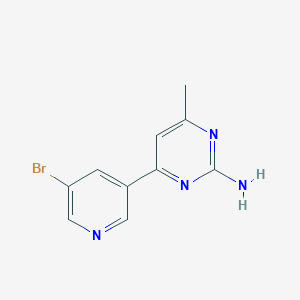

4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine

Description

Propriétés

Numéro CAS |

913322-65-3 |

|---|---|

Formule moléculaire |

C10H9BrN4 |

Poids moléculaire |

265.11 g/mol |

Nom IUPAC |

4-(5-bromopyridin-3-yl)-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C10H9BrN4/c1-6-2-9(15-10(12)14-6)7-3-8(11)5-13-4-7/h2-5H,1H3,(H2,12,14,15) |

Clé InChI |

BRQFXJJMAMIJSO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC(=N1)N)C2=CC(=CN=C2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that derivatives of 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine exhibit significant antibacterial properties. One study demonstrated that these derivatives showed effective inhibition against Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range. This suggests potential for development into new antibacterial agents, especially in the context of rising antibiotic resistance.

Antifungal Properties

The compound has also been investigated for its antifungal activity. Studies have shown that specific modifications to the structure can enhance efficacy against Candida albicans, indicating a promising avenue for developing antifungal treatments. The structure-activity relationship (SAR) studies suggest that certain substitutions on the pyrimidine ring can lead to improved biological activity.

Antitumor Activity

This compound has been evaluated for its potential as an antitumor agent. Research findings suggest that it may inhibit specific kinases involved in cancer progression, similar to known inhibitors such as imatinib, which targets Bcr-Abl kinase. The SAR studies indicate that modifications at certain positions on the compound can enhance its potency against various cancer cell lines.

Kinase Inhibition

The compound has demonstrated the ability to inhibit several kinases, including glycogen synthase kinase 3 (GSK3) and rho-associated protein kinase (ROCK). These kinases are implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition of these kinases suggests a potential role for this compound in therapeutic applications targeting these pathways.

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antibacterial Efficacy | Significant inhibition against E. coli with low MIC values | |

| Antifungal Properties | Enhanced efficacy against C. albicans with structural modifications | |

| Antitumor Activity | Inhibition of kinases involved in cancer progression; SAR indicates enhanced potency with modifications | |

| Kinase Inhibition | Inhibition of GSK3 and ROCK; potential therapeutic implications for cancer and neurodegenerative disorders |

Mécanisme D'action

The mechanism of action of 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to therapeutic effects, such as reducing blood glucose levels in the case of α-glucosidase inhibition .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The following table compares 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine with structurally related pyrimidine derivatives:

Key Observations :

- Substituent Effects : The bromopyridinyl group in the target compound introduces a larger, more polarizable halogen compared to chlorophenyl (6b) or azetidine (13a) substituents. This may enhance π-π stacking in biological targets .

- Biological Activity: While 13a (azetidine derivative) acts as a histamine H3 agonist , bromophenyl analogs (e.g., 4-(4-bromophenyl)-6-methylpyrimidin-2-amine) show antitrypanosomal activity , highlighting substituent-dependent pharmacological profiles.

Key Observations :

- The target compound likely requires multi-step synthesis, including halogenation and cross-coupling reactions, which may result in moderate yields.

- Higher yields (e.g., 90% for 5-bromo-2-chloropyrimidin-4-amine) are achievable with reductive methods , but bromopyridine coupling steps are often less efficient .

Physicochemical Properties

Key Observations :

- The bromopyridinyl substituent increases molecular weight and hydrophobicity compared to chlorophenyl or azetidine derivatives.

- Azetidine-containing compounds (e.g., 13a) exhibit higher solubility due to the polar amino group .

Key Observations :

- Substituents dictate target specificity: Bromopyridinyl groups may favor kinase binding, while azetidine moieties enhance receptor affinity .

Activité Biologique

4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including Buchwald-Hartwig amination and electrophilic substitutions. The compound can be synthesized from starting materials such as 5-bromopyridine and various pyrimidine derivatives under optimized conditions to achieve high yields. For instance, the use of potassium carbonate as a base in DMF has been shown to facilitate successful arylation reactions, yielding the target compound efficiently .

Biological Activity

Anticancer Activity

Research indicates that compounds containing the pyrimidine moiety exhibit potent anticancer properties. For instance, derivatives similar to this compound have shown significant inhibition of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 µM to 12.91 µM . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent against breast cancer .

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases, including Bcr-Abl and glycogen synthase kinase (GSK3). These kinases play critical roles in cellular signaling pathways associated with cancer progression and metabolic regulation. The ability of this compound to inhibit these kinases suggests its utility in targeted cancer therapies .

Antimycobacterial Activity

Additionally, studies have demonstrated that derivatives similar to this compound possess antimycobacterial activity, which may be attributed to their ability to interfere with mycobacterial cytochrome P450 enzymes. This property is particularly relevant for developing treatments for tuberculosis .

Other Biological Activities

Beyond anticancer and antimycobacterial effects, compounds with similar structures have been reported to exhibit various other biological activities, including:

- Antiviral : Potential against viral infections.

- Anti-inflammatory : Reduction of inflammation markers.

- Antioxidant : Scavenging free radicals and protecting cells from oxidative stress .

Case Studies

Several case studies highlight the effectiveness of pyrimidine-based compounds in clinical settings:

- Study on Anticancer Properties : A recent study evaluated a series of pyrimidine derivatives against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapy agents like 5-Fluorouracil (5-FU), indicating superior efficacy in inhibiting tumor growth .

- Kinase Inhibition Profile : A detailed analysis of kinase inhibition revealed that certain derivatives effectively inhibited Bcr-Abl kinase activity, leading to reduced cell proliferation in chronic myeloid leukemia models. This positions them as promising candidates for further development in targeted therapies .

Q & A

Q. Table 1. Key Analytical Techniques for Structural Validation

Q. Table 2. Comparative Reactivity of Halogenated Pyrimidines

| Substituent | Electronic Effect | Example Application | Reference |

|---|---|---|---|

| Br | Strong EWG | Kinase inhibition, Pd catalysis | |

| CF₃ | Moderate EWG | Metabolic stability enhancement | |

| CH₃ | EDA | Base metal coordination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.